molecular formula C10H9ClN2O2 B3101762 Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate CAS No. 1400688-74-5

Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B3101762
CAS No.: 1400688-74-5
M. Wt: 224.64 g/mol
InChI Key: UTXYKDLFJFGLBQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylate (CAS RN: 1400688-74-5 ) is a high-purity chemical building block with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This compound belongs to the pyrrolo[1,2-b]pyridazine class of heterocyclic condensed systems, which are recognized as a privileged scaffold in medicinal chemistry and drug discovery due to their versatile biological properties . Researchers value this specific ester for its role as a key synthetic intermediate in the development of novel bioactive molecules. The pyrrolo[1,2-b]pyridazine core is of significant interest in anticancer research . Recent studies have demonstrated that derivatives of this scaffold exhibit potent and selective dose- and time-dependent cytotoxic activity against several human adenocarcinoma cell lines, including LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast) . The presence of the chloride moiety at the 4-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) . Beyond oncology applications, this heterocyclic system is also investigated for its potential in developing therapeutics for inflammatory and autoimmune diseases, as related pyrrolopyridazine compounds have been identified as JAK3 inhibitors . Store this product under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(13)9(7)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXYKDLFJFGLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CN2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165208
Record name Pyrrolo[1,2-b]pyridazine-3-carboxylic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400688-74-5
Record name Pyrrolo[1,2-b]pyridazine-3-carboxylic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400688-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-b]pyridazine-3-carboxylic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[1,2-B]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

Compound Name Molecular Weight Substituents Key Properties
Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate 236.65 4-Cl, 3-COOEt High reactivity at C4 for substitutions
Ethyl 4-oxo-pyrrolo[1,2-B]pyridazine-3-carboxylate 206.20 4-Oxo, 3-COOEt Enhanced polarity; m.p. ~150–155°C
Ethyl 6-chloroimidazo[1,2-B]pyridazine-3-carboxylate 239.66 6-Cl, 3-COOEt CAS 14714-18-2; 95% purity

Key Challenges and Considerations

  • Purity : Commercial analogs like Ethyl 4-oxo-pyrrolo[1,2-B]pyridazine-3-carboxylate are available at ≥97% purity, but chloro derivatives may require rigorous purification to remove byproducts (e.g., dihydroxy impurities) .
  • Stability : Ethyl esters are more hydrolytically stable than methyl esters, but chloro substituents may render compounds light-sensitive .
  • Positional Effects : Substituents at C4 (pyrrolopyridazines) vs. C6 (imidazopyridazines) influence steric accessibility and electronic distribution, impacting reactivity .

Biological Activity

Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case reports.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClN2O
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 1400688-74-5

The compound features a pyrrolo[1,2-B]pyridazine core with a chlorine substituent at the 4-position and an ethyl ester at the carboxylic acid moiety. This structural configuration is crucial for its biological activity.

Biological Activity Overview

This compound has been implicated in various biological processes, including:

  • Anticancer Activity : Several studies have reported that derivatives of pyrrolo[1,2-B]pyridazines exhibit potent anticancer effects. For instance, compounds similar to this compound have shown selective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Inhibition of Protein Kinases : Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. The modulation of these pathways can lead to decreased tumor growth and improved therapeutic outcomes in preclinical models .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The mechanism involves the reduction of oxidative stress and inflammation in neural tissues .

The biological activity of this compound can be attributed to several key mechanisms:

  • Kinase Inhibition : The compound selectively inhibits serine/threonine kinases such as PKB (Akt), which is involved in cell survival and proliferation signaling pathways. This inhibition disrupts the signaling cascades that promote cancer cell survival .
  • Apoptosis Induction : By modulating apoptotic pathways, this compound can trigger programmed cell death in cancer cells. Studies show that it activates caspases and upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins .
  • Cell Cycle Arrest : this compound has been observed to induce cell cycle arrest at various phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation effectively .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in various cancer cell lines
Kinase InhibitionSelectively inhibits PKB (Akt)
NeuroprotectionReduces oxidative stress in neuronal cells

Case Study Example

In a study investigating the effects of this compound on human tumor xenografts in mice, researchers found that treatment led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to inhibit PKB signaling pathways, thus promoting apoptosis within the tumor microenvironment .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm, quartet; δ ~60–62 ppm for ester carbonyl) and aromatic protons (δ 6.7–8.0 ppm) .
  • LCMS : Molecular ion peaks ([M+H]⁺) at m/z 225–395 confirm molecular weight .
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s molecular structure?

Advanced
SHELX programs (e.g., SHELXL) refine crystal structures by:

  • Data fitting : High-resolution diffraction data (≤1.0 Å) improves bond-length and angle accuracy .
  • Twinned data handling : SHELXL’s twin-law algorithms resolve overlapping reflections in non-merohedral twins .
  • Validation : R-factor convergence (<5%) and displacement parameter checks ensure structural reliability .

What strategies address contradictions between computational predictions and experimental data in structural analysis?

Q. Advanced

  • Conformational analysis : Apply Cremer-Pople parameters to quantify ring puckering deviations from planar models .
  • DFT benchmarking : Compare computed vs. experimental NMR shifts (RMSD <0.5 ppm for ¹H) to validate structures .
  • Multi-method validation : Cross-reference XRD, NMR, and HRMS data to resolve discrepancies (e.g., unexpected NOEs in NMR vs. XRD torsional angles) .

How do reaction conditions influence regioselectivity in substitution reactions of the compound?

Q. Advanced

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the 4-position due to charge stabilization .
  • Base strength : Strong bases (e.g., Cs₂CO₃) deprotonate reactive sites selectively, reducing isomer formation .
  • Temperature : Lower temperatures (<50°C) minimize rearrangement, as seen in the synthesis of imidazo[1,2-b]pyridazine derivatives .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Safety : Use fume hoods for handling; avoid inhalation/contact (classified as harmful per MSDS) .

How can Cremer-Pople parameters be applied to analyze the compound’s ring conformation, and what challenges arise?

Q. Advanced

  • Parameter calculation : Define puckering amplitude (q) and phase angle (φ) using atomic coordinates from XRD .
  • Challenges : Non-planar distortions in fused rings complicate parameter interpretation; multi-ring systems require segmented analysis .

What chromatographic methods are recommended for purifying the compound, and how are solvent systems selected?

Q. Basic

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (0–30%) for optimal separation .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity .

How to resolve discrepancies between LCMS and NMR data when confirming molecular identity?

Q. Advanced

  • Impurity profiling : LCMS detects trace by-products (e.g., de-esterified analogs) not visible in NMR .
  • Deuterated solvent effects : Confirm that NMR peaks align with expected shifts (e.g., DMSO-d₆ vs. CDCl₃) .

What computational methods complement experimental techniques in predicting the compound’s reactivity and interaction sites?

Q. Advanced

  • DFT calculations : Predict electrophilic/nucleophilic regions using Fukui indices .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.